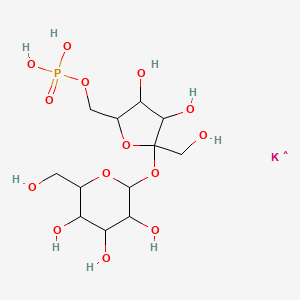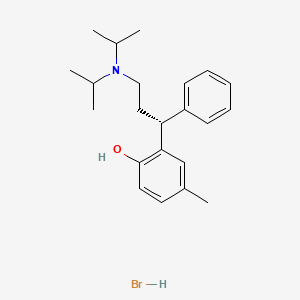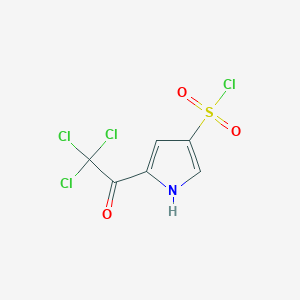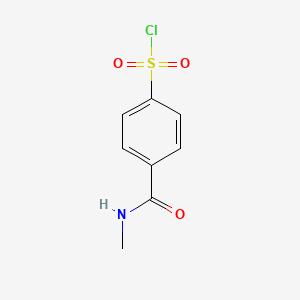
2-(1,3,4-噁二唑-2-基)苯胺
描述
“3-(1,3,4-Oxadiazol-2-yl)aniline” is a unique chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been reported in the literature. For instance, the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane proceeds smoothly at room temperature to afford 2-(1,3,4-oxadiazol-2-yl)aniline in high yield .Molecular Structure Analysis
The molecular structure of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been confirmed by various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Chemical Reactions Analysis
The chemical reactions involving “3-(1,3,4-Oxadiazol-2-yl)aniline” are diverse. For example, it has been used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(1,3,4-Oxadiazol-2-yl)aniline” include a molecular weight of 161.16, and it is a solid powder at room temperature . More specific properties like melting point, boiling point, and density are not available in the retrieved data.科学研究应用
抗菌活性
含有 1,3,4-噁二唑部分的化合物,如 2-(1,3,4-噁二唑-2-基)苯胺,已被报道具有显著的抗菌性能。它们已被测试对各种细菌菌株,包括革兰氏阳性菌和革兰氏阴性菌,以及真菌。 这些化合物的合成及其体外抗菌活性一直是研究的主题,表明它们作为药理活性分子的潜力 .
抗病毒和抗 HIV 活性
具有 1,3,4-噁二唑结构的化合物已被发现具有抗病毒性能,包括抗 HIV 活性。这使它们成为开发可有效治疗病毒感染并对抗 HIV 传播的新型抗病毒药物的关注点。
这些应用中的每一个都代表着 2-(1,3,4-噁二唑-2-基)苯胺 及其衍生物可能发挥重要作用的独特研究领域。 这些领域正在进行的研究突出了这种化合物在促进各种治疗策略方面的多功能性和潜力 .
作用机制
Target of Action
The primary target of 3-(1,3,4-Oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
3-(1,3,4-Oxadiazol-2-yl)aniline interacts with its target, EGFR, by inhibiting its activity . This compound has been found to have a robust inhibitory effect against the EGFR wild-type enzyme . It has a 10-fold inferior potency against the mutant form of egfr .
Biochemical Pathways
The inhibition of EGFR by 3-(1,3,4-Oxadiazol-2-yl)aniline affects various biochemical pathways. EGFR plays a crucial role in cell proliferation and differentiation . Therefore, its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight is 16116 , which suggests that it may have good bioavailability due to its small size
Result of Action
The inhibition of EGFR by 3-(1,3,4-Oxadiazol-2-yl)aniline results in significant anticancer activity . The compound has been found to exhibit potent cytotoxicity, particularly against cancer cell lines . It also induces cell cycle arrest at G1/G0 and G2 phases .
生化分析
Biochemical Properties
3-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 3-(1,3,4-Oxadiazol-2-yl)aniline has been shown to modulate the activity of kinases and other signaling proteins, further highlighting its biochemical significance .
Cellular Effects
The effects of 3-(1,3,4-Oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, 3-(1,3,4-Oxadiazol-2-yl)aniline can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-(1,3,4-Oxadiazol-2-yl)aniline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, 3-(1,3,4-Oxadiazol-2-yl)aniline can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are facilitated by the compound’s ability to form stable complexes with its target biomolecules .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(1,3,4-Oxadiazol-2-yl)aniline in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of inactive metabolites . In in vitro studies, 3-(1,3,4-Oxadiazol-2-yl)aniline has shown consistent activity over short periods, but its efficacy may decrease with prolonged exposure due to degradation . In in vivo studies, the compound’s stability is influenced by factors such as pH, temperature, and the presence of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 3-(1,3,4-Oxadiazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings underscore the importance of dosage optimization in the use of 3-(1,3,4-Oxadiazol-2-yl)aniline for therapeutic purposes .
Metabolic Pathways
3-(1,3,4-Oxadiazol-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The involvement of cytochrome P450 enzymes in the metabolism of 3-(1,3,4-Oxadiazol-2-yl)aniline highlights its potential for drug-drug interactions . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1,3,4-Oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3-(1,3,4-Oxadiazol-2-yl)aniline within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites . These factors collectively determine the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(1,3,4-Oxadiazol-2-yl)aniline is crucial for its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, 3-(1,3,4-Oxadiazol-2-yl)aniline can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it may affect energy production and apoptosis . The precise localization of 3-(1,3,4-Oxadiazol-2-yl)aniline within cells is essential for its role in various biochemical and cellular processes .
属性
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIMWCROMYOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585494 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-35-8 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)







![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)
